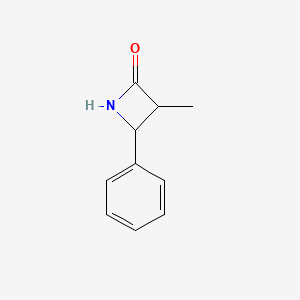

3-Methyl-4-phenylazetidin-2-one

Description

Historical Context of β-Lactam Chemistry and Azetidin-2-ones

The story of β-lactam chemistry is inextricably linked to the discovery of penicillin in 1928 by Alexander Fleming and the subsequent elucidation of its structure. This discovery heralded a new era in medicine and simultaneously ignited intense research into the synthesis and chemical behavior of the strained azetidin-2-one (B1220530) ring. The initial focus was on understanding the mechanism of action of penicillin and developing synthetic analogues to combat bacterial resistance. This early work laid the foundation for a vast and intricate field of study that continues to evolve.

Azetidin-2-one as a Privileged Scaffold in Modern Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The azetidin-2-one ring is a quintessential example of such a scaffold. ias.ac.in Its inherent ring strain makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of enzyme inhibitors. ias.ac.in Beyond its direct role in medicinal chemistry, the β-lactam ring serves as a versatile synthetic intermediate. The ability to control the stereochemistry at its substituted positions and to selectively cleave the ring allows chemists to access a diverse array of acyclic and heterocyclic compounds with high stereopurity.

Fundamental Structural Considerations and Nomenclature of 3-Methyl-4-phenylazetidin-2-one

The systematic name for the parent four-membered ring containing a nitrogen atom and a carbonyl group at the second position is azetidin-2-one . For the specific compound of interest, the substituents are a methyl group at the 3-position and a phenyl group at the 4-position, leading to the name 3-Methyl-4-phenylazetidin-2-one .

A critical aspect of the structure of 3,4-disubstituted azetidin-2-ones is the existence of cis and trans diastereomers. The relative orientation of the substituents at the C3 and C4 positions significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. The stereochemistry is typically determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy, where the coupling constant (J-value) between the protons at C3 and C4 is diagnostic. Generally, a larger coupling constant (around 5-6 Hz) is indicative of a cis relationship, while a smaller coupling constant (around 2-3 Hz) suggests a trans arrangement. mdpi.comnih.gov

Table 1: Structural Details of 3-Methyl-4-phenylazetidin-2-one

| Property | Value |

| IUPAC Name | 3-methyl-4-phenylazetidin-2-one |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol nih.gov |

| CAS Number | 158703-40-3 fluorochem.co.uk |

| Canonical SMILES | CC1C(=O)NC1C2=CC=CC=C2 fluorochem.co.uk |

| Stereoisomers | cis and trans |

Overview of Current Research Trajectories and Academic Interest in 3-Methyl-4-phenylazetidin-2-one Chemistry

Current research in the field of azetidin-2-ones is multifaceted. A significant portion of academic and industrial effort is directed towards the discovery of novel β-lactam antibiotics and β-lactamase inhibitors to address the growing challenge of antibiotic resistance. Furthermore, the application of β-lactams as synthons for non-proteinogenic amino acids, peptides, and other complex natural products remains an active area of investigation.

While specific research solely focused on 3-Methyl-4-phenylazetidin-2-one is not extensively documented, it serves as a fundamental model for understanding the synthesis and reactivity of 3,4-disubstituted β-lactams. Studies on closely related analogues, such as those with additional substituents on the phenyl ring or at the nitrogen atom, provide valuable insights into the stereochemical outcomes of synthetic reactions and the influence of substitution patterns on the molecule's properties. For instance, the synthesis of various trans-3-methyl-1,4-diarylazetidin-2-ones has been reported, highlighting the stereoselective nature of the Staudinger cycloaddition. niscpr.res.in

Synthesis and Characterization

The primary route for the synthesis of 3-Methyl-4-phenylazetidin-2-one and its derivatives is the Staudinger ketene-imine cycloaddition . This [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine. wikipedia.org For the synthesis of the target molecule, the reaction would typically involve the reaction of methylketene (B14734522) with an appropriate imine derived from benzaldehyde (B42025).

The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions, including the nature of the reactants, the solvent, and the base used. Both cis and trans isomers of 3-methyl-4-phenylazetidin-2-one can be formed, and their separation is often achieved through chromatographic techniques.

Table 2: Spectroscopic Data for an Analogous Compound: trans-1-(4-methoxyphenyl)-3-(4-methylphenylthio)-4-phenylazetidin-2-one ias.ac.in

| Spectroscopic Technique | Characteristic Peaks |

| IR (cm⁻¹) | 1720 (C=O, β-lactam) |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.36-7.21 (m, 5H, Ph), 7.19-7.00 (m, 6H, Ph), 6.66-6.64 (m, 2H, Ph), 4.67 (d, J = 2.3 Hz, 1H, C-3), 4.10 (d, J = 2.3 Hz, 1H, C-4), 3.63 (s, 3H, OCH₃), 2.21 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 162.9, 156.2, 138.4, 136.4, 133.0, 130.7, 130.0, 129.2, 128.8, 128.2, 126.0, 118.6, 114.2, 63.0, 61.9, 55.4, 21.1 |

The characteristic infrared (IR) absorption for the β-lactam carbonyl group is typically found in the range of 1730-1760 cm⁻¹. The ¹H NMR spectrum provides crucial information about the stereochemistry, as mentioned earlier, with the coupling constant between the C3 and C4 protons being the key diagnostic feature. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the carbons of the phenyl and methyl groups.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBKASWPIFDNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158703-40-3 | |

| Record name | 3-methyl-4-phenylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 4 Phenylazetidin 2 One and Substituted Analogs

Staudinger Ketene-Imine Cycloaddition for Azetidin-2-one (B1220530) Ring Formationmdpi.comacs.orgwikipedia.org

The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, stands as a cornerstone for the synthesis of β-lactams, including 3-methyl-4-phenylazetidin-2-one. wikipedia.orgorganic-chemistry.orgacs.org Discovered by Hermann Staudinger in 1907, this reaction has become a versatile tool in organic synthesis, particularly for creating the azetidin-2-one core of many antibiotics. wikipedia.orgacs.org

The generally accepted mechanism involves a two-step process. acs.orgrsc.orgnih.gov The initial step is a nucleophilic attack by the imine's nitrogen atom on the ketene's central carbon, forming a zwitterionic intermediate. organic-chemistry.orgnih.govnih.gov This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. acs.orgnih.gov The stereochemical outcome of the reaction, yielding either cis or trans isomers, is influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. wikipedia.orgorganic-chemistry.orgacs.org

For the synthesis of 3-methyl-4-phenylazetidin-2-one, the reaction involves the cycloaddition of a ketene derived from propionyl chloride and an imine, such as N-benzylideneaniline. The methyl group at the 3-position originates from the propionyl-derived ketene, while the phenyl group at the 4-position comes from the imine.

Due to the high reactivity and tendency of many ketenes to polymerize, they are typically generated in situ for immediate use in the Staudinger reaction. mdpi.comorganic-chemistry.org A common and effective method for generating ketenes is the dehydrochlorination of acyl chlorides using a tertiary amine, such as triethylamine (B128534). mdpi.comresearchgate.net In the case of synthesizing 3-methyl-4-phenylazetidin-2-one, propionyl chloride is treated with triethylamine to generate methylketene (B14734522), which is then trapped by the imine present in the reaction mixture. niscpr.res.in

Table 1: Common Precursors for In-Situ Ketene Generation

| Precursor | Reagents/Conditions for Ketene Generation | Resulting Ketene |

| Acyl Chlorides | Tertiary Amine (e.g., Triethylamine) | Substituted Ketene |

| α-Diazoketones | Heat or Light (Wolff Rearrangement) | Substituted Ketene |

| Carboxylic Acids | Dehydrating Agents | Substituted Ketene |

The imine component plays a crucial role in the Staudinger reaction, influencing both the reaction's feasibility and its stereochemical outcome. organic-chemistry.orgnih.gov A wide array of imines can be utilized, allowing for the synthesis of a diverse range of substituted β-lactams. mdpi.comacs.org The electronic nature of the substituents on the imine affects its nucleophilicity and, consequently, the rate of the initial attack on the ketene. organic-chemistry.org

For the synthesis of 3-methyl-4-phenylazetidin-2-one, an imine with a phenyl group attached to the carbon of the C=N bond is required. The substituent on the nitrogen atom also significantly impacts the reaction. Electron-donating groups on the N-aryl ring of the imine can enhance the yield of the resulting β-lactam. niscpr.res.in Conversely, imines with electron-withdrawing groups, such as N-tosyl or N-triflyl groups, are less nucleophilic but can be activated for the reaction, often leading to different stereochemical outcomes. nih.gov For instance, the use of N-tosyl imines often favors the formation of cis β-lactams, while N-triflyl imines can lead to trans products. nih.gov

The structural diversity extends to imines derived from various aldehydes, including aromatic, α,β-unsaturated, and aliphatic aldehydes, all of which have been successfully employed in Staudinger cycloadditions. acs.org This versatility allows for the synthesis of β-lactams with a wide range of substituents at the C-4 position.

The efficiency and stereoselectivity of the Staudinger reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and base.

Solvent: The choice of solvent can significantly influence the reaction. Dichloromethane (DCM) is a commonly used solvent for Staudinger reactions, often leading to good yields. mdpi.comwikipedia.org Other solvents like toluene (B28343) have also been employed, sometimes favoring the formation of specific stereoisomers. mdpi.com

Temperature: The reaction temperature can affect both the reaction rate and the stereoselectivity. Many Staudinger reactions are performed at low temperatures, such as 0 °C or even lower, to control the reactivity of the intermediates and improve selectivity. mdpi.com However, some reactions are carried out at room temperature or even under reflux conditions. mdpi.comwikipedia.org

Stoichiometry: The molar ratio of the reactants (acyl chloride and imine) and the base (e.g., triethylamine) is a critical factor. An excess of the base is often used to ensure the complete in-situ generation of the ketene. niscpr.res.in Optimization studies have shown that varying the equivalents of triethylamine can impact the reaction time and yield. For example, in the synthesis of (±) trans-3-methyl-1,4-diphenylazetidin-2-one, increasing the concentration of triethylamine was found to be beneficial. niscpr.res.in

Table 2: Example of Reaction Condition Optimization for (±) trans-3-methyl-1,4-diphenylazetidin-2-one niscpr.res.in

| Entry | Solvent | Base (Equivalents) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.5) | 12 | 25 | 55 |

| 2 | Toluene | Triethylamine (1.5) | 12 | 25 | 45 |

| 3 | Dichloromethane | Triethylamine (0.5) | 4 | 25 | Poor |

| 4 | Dichloromethane | Triethylamine (3.0) | 12 | 25 | 60 |

Intramolecular Cyclization Approaches to Azetidin-2-onesacs.orgnih.gov

Beyond the intermolecular Staudinger cycloaddition, intramolecular cyclization methods provide an alternative and powerful strategy for the synthesis of the azetidin-2-one ring. acs.org These approaches typically involve the formation of a linear precursor containing all the necessary atoms for the β-lactam ring, followed by a ring-closing reaction.

One of the primary intramolecular cyclization methods involves the nucleophilic displacement of a leaving group at the β-position of a linear amide precursor. d-nb.info In this approach, a β-haloamide or a similar substrate is treated with a base. The base deprotonates the amide nitrogen, creating an amide anion that then acts as an internal nucleophile, attacking the carbon bearing the leaving group to form the four-membered ring. d-nb.info

The success of this reaction depends on the competition between the desired intramolecular cyclization and a potential β-elimination reaction. d-nb.info The choice of base and reaction conditions is crucial to favor the formation of the β-lactam. This method has been used to synthesize a variety of substituted azetidin-2-ones. A related approach involves the photoredox-catalyzed intramolecular nucleophilic amidation of alkenes, where the β-lactam nitrogen attacks a radical cation generated on an appended alkene chain. beilstein-journals.org

Transition-metal-catalyzed intramolecular C-H insertion reactions of carbenes represent a modern and efficient method for constructing the β-lactam ring. researchgate.netnih.gov This strategy typically employs α-diazoacetamides as carbene precursors. nih.govrsc.org In the presence of a rhodium(II) catalyst, such as rhodium(II) acetate, the diazo compound decomposes to form a rhodium-carbene intermediate. nih.gov This highly reactive species then undergoes an intramolecular C-H insertion reaction at the carbon atom adjacent to the amide nitrogen, directly forming the β-lactam ring. nih.govrsc.org

The stereoselectivity of this reaction can often be controlled by using chiral rhodium catalysts, leading to the enantioselective synthesis of β-lactams. nih.gov The reaction can be highly chemoselective, favoring the formation of the four-membered β-lactam over other possible products like γ-lactams. rsc.orgnih.gov This method is particularly valuable for synthesizing complex and highly functionalized azetidin-2-ones. researchgate.netnih.gov

Ring-Opening Cyclization Strategies from Heterocyclic Precursors

The synthesis of azetidin-2-ones can be achieved through the strategic ring-opening of other heterocyclic systems, followed by cyclization. This "build and release" approach leverages the inherent strain of a precursor ring to facilitate the formation of the desired β-lactam structure. beilstein-journals.org

One such strategy involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to form highly strained azetidinol (B8437883) intermediates. beilstein-journals.org These intermediates can then undergo a ring-opening reaction, triggered by the addition of agents like electron-deficient ketones or boronic acids. beilstein-journals.org While this method has been explored for 3-phenylazetidinols, its direct application to synthesize 3-methyl-4-phenylazetidin-2-one requires the appropriate α-aminoketone precursor. The success of this photochemical cyclization and subsequent ring-opening is highly dependent on the nature of the protecting groups on the nitrogen atom. beilstein-journals.org

Another related approach involves the thermal isomerization of aziridine (B145994) precursors. For instance, base-promoted cyclization of specific dibromo amino esters can yield aziridines, which then isomerize to the more stable azetidine (B1206935) ring upon heating. rsc.org Ring expansion of azetidines, though less common than that of aziridines, also presents a potential pathway. acs.org For example, acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates can form larger 1,3-oxazinan-2-ones, demonstrating the feasibility of manipulating these four-membered rings. acs.org The reverse, a ring contraction, could theoretically be envisioned from a suitable six-membered heterocyclic precursor to form the azetidin-2-one ring, though this is a less conventional route.

Ester Enolate-Imine Condensation Methods for β-Lactam Synthesis

The condensation reaction between an ester enolate and an imine is a cornerstone in the synthesis of β-lactams, often referred to as the Gilman-Speeter reaction. researchgate.net This method is a powerful tool for constructing the azetidin-2-one ring, including substituted versions like 3-methyl-4-phenylazetidin-2-one. The reaction involves the nucleophilic addition of a pre-formed ester enolate to the electrophilic carbon of an imine, followed by an intramolecular cyclization to form the four-membered ring. acs.org

Key aspects of this methodology include:

Base Selection: The choice of base is critical for generating the ester enolate. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) are commonly used. acs.org

Stereocontrol: The reaction creates two new stereocenters at the C3 and C4 positions of the β-lactam ring. The relative stereochemistry (cis or trans) of the product is influenced by the reactants and reaction conditions. researchgate.net For many systems, the trans isomer is predominantly formed. acs.orguu.nl

Solid-Phase Synthesis: The ester enolate-imine condensation has been successfully adapted for solid-phase synthesis, allowing for the generation of β-lactam libraries. acs.orgnih.govnih.gov In this approach, the ester component is immobilized on a resin, and the reaction is carried out with a solution of the imine. acs.org

A typical procedure involves treating an ester, such as a derivative of propanoic acid to introduce the 3-methyl group, with a strong base like LiHMDS at low temperatures (e.g., -78 °C) to form the enolate. acs.org An imine, such as one derived from benzaldehyde (B42025) and an amine, is then added to the reaction mixture. Upon warming, the enolate attacks the imine, and subsequent ring closure yields the β-lactam. acs.org The stereochemistry of the resulting 3-methyl-4-phenylazetidin-2-one can often be controlled to favor the trans isomer, which is frequently the thermodynamically more stable product. acs.orguu.nl

Catalytic Asymmetric Synthesis of Azetidin-2-ones

The development of catalytic asymmetric methods to produce enantiomerically pure β-lactams is of paramount importance, given their application in chiral drug synthesis. These strategies employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Transition metals like rhodium, palladium, and copper are widely used to catalyze the asymmetric synthesis of azetidin-2-ones. rsc.orgmdpi.com These metals can activate substrates in various ways to facilitate enantioselective cyclization reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in reactions involving diazo compounds. For example, the Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds can generate chiral intermediates that can be further transformed into β-lactams. researchgate.netsnnu.edu.cn

Palladium-Catalyzed Reactions: Palladium catalysis is prominent in cross-coupling and allylic amination reactions. Zhang and colleagues reported a Pd-catalyzed asymmetric allylation of azalactones, which, after further transformations, yielded chiral azetidines. rsc.org

Copper-Catalyzed Reactions: The Kinugasa reaction, a copper-catalyzed cycloaddition of a nitrone and a terminal alkyne, is a notable method for synthesizing β-lactams. Asymmetric variants of this reaction have been developed to produce chiral products. rsc.org

The following table summarizes selected transition metal-catalyzed approaches relevant to azetidin-2-one synthesis.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Rh(I)/Chiral Diene Ligand | Asymmetric 1,4-Addition | Arylboronic acids, α,β-unsaturated esters | High yields and enantioselectivities for β-aryl carbonyl compounds. researchgate.netsnnu.edu.cn |

| Pd(0)/Chiral Ligand | Asymmetric Allylic Amination | Azalactones, Allylic carbonates | Forms chiral azetidines from azalactone precursors. rsc.org |

| Cu(I)/Chiral Ligand | Kinugasa Reaction | Nitrones, Terminal Alkynes | Direct formation of the β-lactam ring with stereocontrol. rsc.org |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to induce enantioselectivity. rsc.org These methods often operate under mild conditions and avoid contamination of the product with residual metals.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been used to catalyze the synthesis of β-lactams. For instance, they can catalyze the enantioselective sulfonylation of specific aldehydes, leading to chiral intermediates for further synthesis. frontiersin.org

Cinchona Alkaloids: Derivatives of quinine (B1679958) and quinidine, such as β-isocupreidine (β-ICD), are effective acid-base organocatalysts. jst.go.jp They have been successfully applied in formal [2+2] cycloadditions between ketimines and allenoates to produce highly functionalized, optically active azetidines with a tetrasubstituted carbon stereocenter. jst.go.jp

Proline Derivatives: Chiral pyrrolidine-based catalysts, like diphenylprolinol trimethylsilyl (B98337) ether, can activate aldehydes to form enamine intermediates. rsc.org These enamines can then react with aldimines in a [2+2] annulation to yield azetidin-2-ols diastereoselectively. rsc.org

The table below highlights some organocatalytic strategies for synthesizing chiral azetidines and their derivatives.

| Organocatalyst Type | Reaction | Substrates | Product Type |

| Cinchona Alkaloid (e.g., β-ICD) | Formal [2+2] Cycloaddition | Ketimines, Allenoates | Chiral azetidines with a tetrasubstituted carbon. jst.go.jp |

| Proline Derivative | [2+2] Annulation | Aldehydes, Aldimines | Diastereoselective azetidin-2-ols. rsc.org |

| Chiral Phosphoric Acids | [2+2] Cycloaddition | Ketenes, Imines | Enantioselective β-lactam formation (Staudinger reaction). |

Novel and Emerging Synthetic Strategies for Azetidin-2-ones

Research into β-lactam synthesis is continually evolving, with new methods being developed that offer improved efficiency, broader substrate scope, and novel reaction pathways. researchgate.netrsc.org

A significant recent advancement is the combination of photoredox catalysis with transition metal catalysis. rsc.orgrsc.org This dual catalytic approach allows for the activation of substrates through novel mechanisms, often under very mild conditions. For example, visible light photocatalysis can be used to generate radical intermediates that then engage in a transition metal-catalyzed cross-coupling or cyclization event to form the β-lactam ring. rsc.org While specific examples for 3-methyl-4-phenylazetidin-2-one are still emerging, this strategy holds immense promise for future synthetic applications. It represents a trend towards more sustainable chemical transformations, harnessing light energy to drive reactions. rsc.orgpnas.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in the synthesis of azetidin-2-ones, offering significant advantages over conventional heating methods. eurekaselect.comscielo.org.mx This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to shorter reaction times, higher yields, and often improved product purity. eurekaselect.comscielo.org.mxrasayanjournal.co.in The efficiency of MAOS stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in a rapid temperature increase. scielo.org.mxresearchgate.net

In the context of azetidin-2-one synthesis, MAOS has been successfully applied to the Staudinger cycloaddition, a key reaction for forming the β-lactam ring. For instance, the reaction of imines with ketenes, generated in situ from acid chlorides, can be significantly accelerated under microwave irradiation. rasayanjournal.co.intudublin.ie Studies have shown that reactions that typically require several hours of refluxing under conventional conditions can be completed in a matter of minutes using MAOS. rasayanjournal.co.inmdpi.com For example, the synthesis of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones was achieved by irradiating the corresponding naphthyridine derivatives with chloroacetyl chloride under microwave conditions at 420 watts. rasayanjournal.co.in

The benefits of MAOS extend to solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic solvent waste. eurekaselect.comscielo.org.mx The combination of ionic liquids and microwave irradiation has also been explored, as the ionic nature of these liquids allows for very effective coupling with microwave energy, further enhancing reaction rates and selectivity. scielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-ones

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent |

| Purity | Often requires extensive purification | Higher purity, simpler work-up |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free or with green solvents |

This table provides a generalized comparison based on literature findings.

Polymer-Supported Methods for Solid-Phase Synthesis

Solid-phase synthesis has become an invaluable methodology for the combinatorial synthesis of small organic molecules, including β-lactams. d-nb.infowayne.edu This technique involves attaching a starting material to an insoluble polymer support, carrying out a series of reactions, and then cleaving the final product from the support. d-nb.infowayne.edu The primary advantage of this approach is the simplification of purification, as excess reagents and by-products are easily removed by filtration. d-nb.info

In the synthesis of azetidin-2-ones, the imine component is often anchored to the solid support. acs.org For example, a Wang resin functionalized with an imine reagent can be reacted with a ketene generated in situ from a carboxylic acid and a coupling agent like Mukaiyama's reagent. acs.org Another approach involves using a soluble polymer support, such as a modified poly(ethylene glycol) (PEG). researchgate.net This soluble-polymer-supported synthesis combines the benefits of solid-phase techniques with the advantages of homogeneous solution-phase chemistry, allowing for easier reaction monitoring. researchgate.net

The choice of linker, the chemical entity connecting the molecule to the polymer, is crucial for a successful solid-phase synthesis. d-nb.infosci-hub.se The linker must be stable to the reaction conditions used to build the molecule but readily cleavable to release the final product. d-nb.info For instance, silyl (B83357) ether linkers are often employed to attach alcohols to the solid support and can be cleaved under specific fluoride-containing conditions. sci-hub.se

The application of solid-phase synthesis has enabled the creation of libraries of azetidin-2-one derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Application of Baylis–Hillman Derivatives in Azetidin-2-one Synthesis

The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors for the synthesis of various heterocyclic compounds, including azetidin-2-ones. publish.csiro.auresearchgate.netorganic-chemistry.org This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org

A direct method for the synthesis of α-methylene and α-arylidene β-lactams utilizes amino ester intermediates derived from the acetates and bromo derivatives of Baylis-Hillman adducts. publish.csiro.auresearchgate.net These amino esters can undergo intramolecular cyclization to form the corresponding β-lactam ring. researchgate.net For example, the reaction of Baylis-Hillman adducts with amines can lead to the formation of amino esters, which upon treatment with a suitable base, can cyclize to yield 3-methylene-1,4-diarylazetidin-2-ones and (E)-3-arylidene-1-phenylazetidin-2-ones. publish.csiro.auresearchgate.netacs.orgacs.org

This strategy offers a straightforward approach to constructing the azetidin-2-one core with substituents at the C3 position, which are important for modulating biological activity. The versatility of the Baylis-Hillman reaction allows for the introduction of a wide range of functional groups, leading to a diverse array of substituted β-lactams.

Reductive Mannich-Type Reactions as a Route to Substituted Azetidin-2-ones

Rhodium-catalyzed reductive Mannich-type reactions have emerged as an effective method for the synthesis of β-lactams, particularly with high stereoselectivity. beilstein-journals.orgnih.gov This reaction involves the 1,4-reduction of an α,β-unsaturated ester by a rhodium-hydride complex to generate a Reformatsky-type reagent. This intermediate then reacts with an imine to produce the β-lactam. beilstein-journals.orgnih.gov

A key advantage of this method is the ability to achieve syn-selectivity in the formation of the β-lactam ring, a stereochemical outcome that is often challenging to obtain through other synthetic routes. beilstein-journals.orgnih.gov The reaction conditions can be optimized by the choice of rhodium catalyst and the use of additives like diethylzinc (B1219324) (Et₂Zn). beilstein-journals.orgnih.gov For instance, using [RhCl(cod)]₂ as the catalyst with Et₂Zn has been shown to improve the reaction and smoothly produce various syn-β-lactams, even with β-substituted α,β-unsaturated esters as substrates. beilstein-journals.orgnih.gov

The proposed mechanism involves the formation of a rhodium-hydride complex, which undergoes a 1,4-addition to the unsaturated ester to form a rhodium enolate. This enolate then adds to the imine, leading to the cyclization and formation of the azetidin-2-one ring. beilstein-journals.orgnih.gov This methodology has been successfully applied to the synthesis of biologically important molecules, demonstrating its utility in organic synthesis.

Synthesis of Specific 3-Methyl-4-phenylazetidin-2-one Analogs and Closely Related Derivatives

The synthesis of specific analogs of 3-methyl-4-phenylazetidin-2-one is driven by the need to explore the structure-activity relationships of β-lactam compounds. By systematically modifying the substituents on the azetidin-2-one core, researchers can fine-tune the biological properties of these molecules.

Methods for 3-Methyl-1,4-diarylazetidin-2-one Synthesis

The synthesis of 3-methyl-1,4-diarylazetidin-2-ones is commonly achieved through the [2+2] cycloaddition reaction between an imine and a ketene, a classic transformation known as the Staudinger synthesis. researchgate.netniscpr.res.inniscpr.res.in In a typical procedure, the ketene is generated in situ from propionyl chloride in the presence of a base, such as triethylamine. researchgate.netniscpr.res.in This ketene then reacts with an N,1-diarylmethanimine (a Schiff base formed from an aromatic aldehyde and an aromatic amine) to yield the desired 3-methyl-1,4-diarylazetidin-2-one. researchgate.netniscpr.res.in

The stereochemical outcome of this reaction is of particular interest, often leading to a mixture of cis and trans diastereomers. The trans isomer is frequently the major product, and its stereochemistry can be confirmed by ¹H NMR spectroscopy based on the coupling constant between the protons at C3 and C4. researchgate.netniscpr.res.in Reaction parameters such as solvent, temperature, and the nature of the base can be varied to optimize the yield and diastereoselectivity of the reaction. researchgate.netniscpr.res.inniscpr.res.in For example, conducting the reaction in toluene at reflux for several hours has been reported to favor the formation of the trans isomer. niscpr.res.in

Table 2: Representative Synthesis of trans-3-Methyl-1,4-diarylazetidin-2-ones

| Entry | Ar¹ in Imine (from Aldehyde) | Ar² in Imine (from Amine) | Product | Yield (%) |

| 1 | Phenyl | 4-Methoxyphenyl | trans-3-Methyl-4-phenyl-1-(4-methoxyphenyl)azetidin-2-one | 65 |

| 2 | 4-Chlorophenyl | Phenyl | trans-3-Methyl-4-(4-chlorophenyl)-1-phenylazetidin-2-one | 72 |

| 3 | 4-Nitrophenyl | 4-Tolyl | trans-3-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)azetidin-2-one | 68 |

| 4 | 2-Naphthyl | Phenyl | trans-3-Methyl-4-(naphthalen-2-yl)-1-phenylazetidin-2-one | 60 |

Data is illustrative and based on general procedures described in the literature. Actual yields may vary.

Strategies for the Formation of 3-Alkylidene/Alkylazetidin-2-ones

The synthesis of 3-alkylidene and 3-alkylazetidin-2-ones is significant for developing compounds with diverse biological activities. researchgate.netnih.gov One effective strategy starts from azetidin-2,3-diones. researchgate.net A regio- and stereoselective Grignard reaction on the keto group of the azetidin-2,3-dione, followed by dehydration, provides the 3-alkylideneazetidin-2-one. researchgate.net Subsequent hydrogenation of the exocyclic double bond can then stereoselectively yield cis-3-alkylazetidin-2-ones in good yields. researchgate.net

Another approach to 3-alkylidene-2-indolones, which share a similar structural motif, involves the iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines. researchgate.net This reaction proceeds through a sequence of C-H activation, amine self-condensation, nucleophilic addition, and C-C double bond formation. researchgate.net Ferrous salts under mild conditions have also been used for the direct oxidative alkenylation of indoles to furnish 3-alkylideneindolin-2-ones. mdpi.com

The synthesis of 3-alkylidene-2-indolinone derivatives has also been achieved from α-diazo-β-ketoanilides using a copper catalyst in water, highlighting an environmentally friendly approach. nih.gov These varied strategies provide access to a wide range of 3-substituted azetidin-2-one derivatives, which are valuable for further chemical and biological investigations. researchgate.netnih.gov

Synthesis of Halogenated Azetidin-2-one Derivatives

The introduction of halogen atoms into the azetidin-2-one scaffold is a significant strategy for modifying the chemical and biological properties of these molecules. Halogenated β-lactams serve as versatile intermediates for further functionalization and are key components in various bioactive compounds.

One of the primary methods for synthesizing halogenated azetidin-2-ones is the Staudinger [2+2] cycloaddition between an imine and a halogen-substituted ketene. For instance, the reaction of chloroacetyl chloride with aromatic imines in the presence of a base like triethylamine (Et₃N) is a well-established route to produce 3-chloro-azetidin-2-ones. mdpi.com This method has been used to prepare a variety of 1,4-diaryl-3-chloro-2-azetidinones. mdpi.com Similarly, 3-mono- and 3,3-dihalogenated 1,4-diaryl substituted β-lactams have been synthesized using various modifications of the imine-acyl chloride reaction. researchgate.net For example, N-aryl-3-halo- and -3,3-dihaloazetidinones, with fluorine or bromine substituents, were prepared via the Wasserman procedure, which involves the cyclization of β-bromopropionamides. nih.gov

A recent development describes a highly diastereoselective method for creating α-bromo N-alkoxy β-lactams using N-bromosuccinimide (NBS) as the halogen source. rsc.org This NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers provides rapid access to structurally diverse monocyclic, spirocyclic, and fused β-lactams containing both C–Br and N–O bonds, which can be further modified. rsc.org

Another strategy involves the halogenation of pre-existing β-lactam structures. For example, 4-halomethyl substituted β-lactams can be synthesized through halogen-induced cyclization of γ,δ-unsaturated hydroxamic acids. nih.gov This "halolactamization" process can introduce bromine or other halogens at the C-4 position, creating versatile intermediates for further synthesis. nih.gov

The synthesis of a specific halogenated derivative, 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide-3-chloro-4-phenylazetidin-2-one, has been reported, demonstrating the direct application of these methodologies to structures containing the 4-phenylazetidin-2-one (B1582041) core. chemijournal.com

Table 1: Examples of Synthetic Methods for Halogenated Azetidin-2-ones

| Product Type | Reactants | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 3-Chloro-4-aryl-azetidin-2-ones | Aromatic Imines + Chloroacetyl chloride | Triethylamine (Et₃N) | Staudinger [2+2] cycloaddition; versatile for various aryl groups. | mdpi.comglobalresearchonline.net |

| N-Aryl-3-halo/3,3-dihaloazetidin-2-ones | β-Bromopropionamides | Base-induced cyclization | Wasserman procedure; introduces F or Br at C-3. | nih.gov |

| α-Bromo N-alkoxy β-lactams | N-alkoxy α,β-unsaturated silyl imino ethers | N-Bromosuccinimide (NBS) | Highly diastereoselective; provides dual functional handles (C-Br, N-O). | rsc.org |

| 4-Bromomethyl-β-lactams | γ,δ-Unsaturated hydroxamates | Bromine | Halogen-induced cyclization; forms versatile intermediates. | nih.gov |

| 3-Chloro-4-phenylazetidin-2-one derivative | Schiff base of benzaldehyde and a carbohydrazide (B1668358) + Chloroacetyl chloride | Triethylamine (Et₃N) | Integrates a benzofuran (B130515) moiety with a chlorinated azetidinone core. | chemijournal.com |

Integration of Azetidin-2-one Scaffolds with Other Heterocyclic Systems

The fusion or linkage of the azetidin-2-one ring with other heterocyclic systems is a powerful strategy in medicinal chemistry to create hybrid molecules with potentially synergistic or novel biological activities. This integration can be achieved through various synthetic routes, leading to a diverse array of complex structures, including spirocyclic and fused systems.

A common approach is to use the Staudinger [2+2] cycloaddition, where one or both of the imine and ketene components contain a heterocyclic moiety. mdpi.com This allows for the direct incorporation of rings such as quinoline (B57606), thiazole, oxadiazole, or benzotriazole (B28993) onto the azetidin-2-one framework. mdpi.comorientjchem.orgmdpi.com For example, reacting Schiff bases derived from 2-chloro-3-formyl quinolines with chloroacetyl chloride yields 3-chloro-4-(quinolin-3-yl)azetidin-2-ones. orientjchem.org Similarly, azetidin-2-ones have been linked to 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings by forming Schiff bases from amino-oxadiazoles/thiadiazoles and then performing the cycloaddition. mdpi.com

Spirocyclic systems, where the C4 or C3 atom of the azetidinone is shared with another ring, are of significant interest. nih.gov One-pot multicomponent 1,3-dipolar cycloaddition reactions are particularly effective for this purpose. researchgate.netbohrium.com In this strategy, an azomethine ylide is generated in situ and reacts with a dipolarophile that contains an azetidin-2-one unit. For instance, the reaction of an azomethine ylide (derived from isatin (B1672199) and an amino acid) with a 4-alkylideneazetidin-2-one (a Baylis-Hillman adduct of a 4-formyl azetidinone) yields complex spirooxindolopyrrolidine systems fused to the azetidinone ring. researchgate.netbohrium.com

Another method involves the chemical transformation of a pre-formed azetidinone. Substituted 3-chloro-4-(2-chloroquinolin-3-yl)azetidinones have been converted into thieno[2,3-b]quinolines fused at the azetidinone nitrogen by reaction with sodium sulfide, which facilitates an intramolecular cyclization. researchgate.net Pyrrolidinyl β-lactams can also be prepared as single diastereomers through the [3+2] cycloaddition of nitrostyrenes with N-metallo azomethine ylides generated from β-lactam imines. mdpi.com

Table 2: Examples of Azetidin-2-one Integration with Other Heterocycles

| Heterocyclic System | Synthetic Strategy | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| Quinoline | Staudinger cycloaddition of quinoline-containing imines with chloroacetyl chloride. | 3-Chloro-4-(quinolin-3-yl)azetidin-2-one | Direct linkage of the quinoline ring at C4. | orientjchem.orgresearchgate.net |

| Oxadiazole/Thiadiazole | Staudinger cycloaddition using Schiff bases derived from amino-oxadiazoles/thiadiazoles. | 1-(1,3,4-Oxadiazol/thiadiazol-2-yl)-4-phenylazetidin-2-one | Incorporation of the five-membered heterocycle at the N1 position. | mdpi.com |

| Spirooxindolopyrrolidine | 1,3-Dipolar cycloaddition of an azomethine ylide with a 4-alkylideneazetidin-2-one. | Spiro[azetidinone-pyrrolidine-oxindole] hybrid | Creates highly complex, multi-ring spirocyclic systems. | researchgate.netbohrium.com |

| Thieno[2,3-b]quinoline | Intramolecular cyclization of a substituted azetidinone using sodium sulfide. | N-(Thieno[2,3-b]quinolinyl)azetidin-2-one | Fusion of the thiophene (B33073) ring system via the azetidinone nitrogen. | researchgate.net |

| Pyrrolidine (B122466) | [3+2] Cycloaddition of a β-lactam imine-derived azomethine ylide with a dipolarophile. | Pyrrolidinyl β-lactam | Diastereoselective formation of a pyrrolidine ring attached to the β-lactam. | mdpi.com |

Mechanistic Studies of Azetidin 2 One Ring Formation

Detailed Mechanistic Pathways of the Staudinger Reaction

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, remains the most versatile and widely employed method for constructing the azetidin-2-one (B1220530) skeleton. mdpi.com It is a formal [2+2] cycloaddition that, despite its apparent simplicity, involves a complex, multi-step mechanism rather than a concerted pathway. mdpi.combenthamdirect.com The reaction leading to 3-Methyl-4-phenylazetidin-2-one involves the cycloaddition of a ketene (B1206846) generated from propionyl chloride and an N-phenyl-imine. niscpr.res.in

A plausible mechanism for the synthesis of (±) trans-3-methyl-1,4-diphenylazetidin-2-one shows that the reaction is initiated by the in-situ generation of methylketene (B14734522) from propionyl chloride using a base like triethylamine (B128534). niscpr.res.in The Schiff base (imine) then interacts with the ketene in a concerted fashion to facilitate ring closure, ultimately yielding the β-lactam. niscpr.res.in

It is widely accepted that the Staudinger reaction proceeds through a two-step mechanism. scispace.comrsc.orgrsc.org The first step involves the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. mdpi.comnih.gov This attack leads to the formation of a key zwitterionic (ZW) intermediate. scispace.comrsc.orgresearchgate.net

The reactivity of this intermediate dictates the final outcome of the reaction. The second step is a conrotatory electrocyclization, which can also be viewed as an intramolecular Mannich-type reaction of the enolate portion of the zwitterion attacking the electrophilic iminium moiety. mdpi.com This ring-closure step forms the C3-C4 bond of the azetidin-2-one ring and is typically the rate- and stereoselectivity-determining step. scispace.comrsc.orgrsc.orgresearchgate.net The stability and isomerization potential of the zwitterionic intermediate are critical; however, computational studies suggest that cis/trans and E/Z stereoisomerization at the zwitterionic stage is generally unfeasible, meaning the stereochemistry is set during the irreversible ring-closure. rsc.orgrsc.org The stereoselectivity is therefore a result of the competition between different pathways of ring closure from the zwitterionic intermediate. organic-chemistry.org

Historically, Frontier Molecular Orbital (FMO) theory was extensively used to explain the mechanism and stereoselectivity of the Staudinger reaction. scispace.comrsc.org This theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The stereochemical outcome (the preference for cis or trans β-lactams) was rationalized based on these HOMO/LUMO interactions during the initial nucleophilic attack and potential torquoelectronic effects during the subsequent conrotatory ring closure. scispace.comrsc.org

However, more recent and sophisticated theoretical studies using Density Functional Theory (DFT) have challenged the FMO-based analyses. scispace.comrsc.orgrsc.orgresearchgate.net These computational models indicate that the cis/trans stereoselectivity is not controlled by HOMO/LUMO interactions in the initial step, but rather by steric factors during the C-C bond formation in the rate-determining ring-closure step. rsc.org The inward or outward rotation of substituents during the conrotatory process is influenced by their steric bulk, which determines the energy of the transition state and thus the preferred diastereomer. nih.gov

The primary reaction pathway of the Staudinger cycloaddition can be complicated by competing reactions and the formation of side products. One of the most significant competing processes is the E/Z isomerization of the starting imine. mdpi.comnih.gov Computational and experimental studies have shown that the energy barrier for imine isomerization can be comparable to the activation energy of the cycloaddition itself. nih.gov This in situ isomerization can significantly impact the final cis:trans ratio of the β-lactam product, as the different imine isomers can lead to different stereochemical outcomes. nih.gov

Another potential competing reaction arises when using unsaturated imines. In such cases, the nucleophilic attack during the ring-closure step can occur at the β-conjugated position of the imine system instead of the imine carbon. This leads to the formation of six-membered δ-lactams, competing with the formation of the desired four-membered β-lactams. rsc.org The selectivity between β- and δ-lactam formation is determined by the relative activation energies of the respective ring-closure transition states. rsc.org

Mechanisms of Other Cycloaddition Reactions Leading to Azetidin-2-ones

While the Staudinger reaction is predominant, other cycloaddition strategies have been developed to synthesize the azetidin-2-one ring. These methods often offer alternative reactivity and selectivity profiles.

One notable example is the rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. organic-chemistry.org Other transition-metal-catalyzed reactions, such as those involving silver catalysts, can also promote [2+2] cycloadditions at lower temperatures, sometimes with enhanced diastereoselectivity. acs.org Furthermore, [2+2] cycloadditions between 2-azetines and ketenes have been shown to produce fused bicyclic azetidine (B1206935) structures. nih.gov Formal [2+2] cycloadditions between nitrones and alkynes, often catalyzed, can also yield β-lactams, proceeding through mechanisms that can be either concerted or stepwise depending on the specific reactants and conditions. researchgate.net

| Reaction Type | Reactants | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Staudinger Reaction | Ketene + Imine | Stepwise mechanism via a zwitterionic intermediate. | mdpi.com |

| Rh-catalyzed Oxygenative Cycloaddition | Terminal Alkyne + Imine | Catalytic cycle involving metal-bound intermediates. | organic-chemistry.org |

| Ag-catalyzed Cycloaddition | Ketene + Imine | Lewis acid catalysis allows for lower reaction temperatures. | acs.org |

| Nitrone-Alkyne Cycloaddition | Nitrone + Alkyne | Formal [2+2] cycloaddition, can be concerted or stepwise. | researchgate.net |

Intramolecular Cyclization Mechanism Investigation

Beyond intermolecular cycloadditions, intramolecular cyclizations provide a powerful alternative for constructing the azetidin-2-one ring. These reactions assemble the ring from a single linear precursor, often with high stereocontrol.

One such mechanism is the intramolecular lactamization of γ-amino acids or their derivatives. For instance, the synthesis of spiro-azetidin-2-ones has been achieved through a selective 4-endo N-cyclization of dienamides, followed by an aerobic oxidation step. rsc.org Another important intramolecular route involves the cyclization of Ugi-adducts. In this multi-component reaction approach, the linear adduct undergoes sequential cyclizations under basic conditions, first forming a γ-lactam ring followed by the formation of the β-lactam ring through a nucleophilic acyl substitution. rsc.orgnih.gov

Other investigated mechanisms include:

Ring Contraction: While less common for azetidin-2-one synthesis, ring contraction of larger heterocyclic precursors can be a viable pathway. acs.org

C-H Insertion/Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of azetidines. The key step involves reductive elimination from a Pd(IV) intermediate to form the N-C bond and close the four-membered ring. rsc.org

Computational and Experimental Insights into Reaction Kinetics and Thermodynamics

The deep mechanistic understanding of azetidin-2-one formation, particularly via the Staudinger reaction, owes much to the synergy between experimental studies and computational chemistry. benthamdirect.com DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions.

Computational studies have established that the kinetics and thermodynamics of the Staudinger reaction are often independent of the imine substituents but are significantly influenced by the ketene substituents. researchgate.net For the reaction producing 3-Methyl-4-phenylazetidin-2-one , the cycloaddition of the ketene and imine is believed to occur through a concerted mechanism to directly close the ring. niscpr.res.in Experimental optimization of this reaction has shown that parameters such as solvent, temperature, and the choice of base are critical for maximizing the yield of the desired trans diastereomer. niscpr.res.in

| Parameter | Variation | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Toluene (B28343) | 65 |

| Tetrahydrofuran (THF) | 72 | ||

| Toluene | 85 | ||

| Base | Pyridine | Triethylamine (TEA) | 50 |

| N,N-Diisopropylethylamine (DIPEA) | 68 | ||

| Triethylamine (TEA) | 85 | ||

| Temperature | Room Temperature | Reflux | Trace |

| 60 °C | 60 | ||

| Reflux | 85 |

Theoretical calculations have also clarified the stereochemical outcome. The preference for trans or cis products is determined by the relative Gibbs free energy of the transition states leading to each isomer. nih.gov For many Staudinger reactions, the formation of the trans isomer is kinetically favored due to lower steric hindrance in the corresponding ring-closure transition state. rsc.org This aligns with experimental findings for the synthesis of 3-methyl-1,4-diarylazetidin-2-ones, where the trans isomers are isolated as the major products. niscpr.res.in

Stereochemical Control and Diastereoselective Synthesis of 3 Methyl 4 Phenylazetidin 2 One

Factors Influencing Stereoselectivity in Azetidin-2-one (B1220530) Synthesis

The stereochemical outcome of the Staudinger cycloaddition, the most common method for synthesizing β-lactams, is not always predictable and is influenced by a multitude of factors. mdpi.com These include the geometry of the imine, the nature of the ketene (B1206846) precursor, and the reaction conditions such as solvent and temperature. mdpi.comresearchgate.net The interplay of these elements determines the final cis or trans configuration of the resulting azetidin-2-one.

Role of Imine Geometry and Configuration

The geometry of the imine, specifically its (E) or (Z) configuration, plays a pivotal role in determining the stereochemistry of the resulting β-lactam. nih.gov The initial nucleophilic attack of the imine nitrogen on the ketene carbon leads to the formation of a zwitterionic intermediate. The subsequent conrotatory ring closure to form the four-membered ring is influenced by the initial geometry of the imine. nih.gov Computational and experimental studies have shown that in situ isomerization of the imine can occur under the reaction conditions, and the ratio of (E) to (Z) imines can directly impact the cis/trans ratio of the product. nih.gov For certain imines, particularly those derived from isatin (B1672199), the reaction temperature can significantly influence the final stereochemical outcome, with lower temperatures favoring the cis isomer and higher temperatures favoring the trans isomer. nih.gov

Impact of Chiral Auxiliaries and Organocatalysts on Diastereoselectivity

To exert greater control over the stereochemical outcome, chiral auxiliaries are often employed. wikipedia.org These are chiral molecules that are temporarily attached to either the ketene or the imine precursor. wikipedia.org The steric bulk and electronic properties of the auxiliary create a chiral environment that directs the approach of the other reactant, favoring the formation of one diastereomer over the other. wikipedia.orgsigmaaldrich.com For instance, the use of chiral N-tert-butanesulfinyl imines has proven effective in the asymmetric synthesis of various nitrogen-containing heterocycles, including β-lactams. beilstein-journals.org The sulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivity in the addition of nucleophiles to the imine. beilstein-journals.org

In recent years, organocatalysis has emerged as a powerful tool for stereoselective synthesis. sigmaaldrich.com Chiral organocatalysts, such as imidazolidinones developed by MacMillan, can activate α,β-unsaturated aldehydes towards cycloaddition reactions, including the formation of β-lactams, with high enantioselectivity. sigmaaldrich.com These catalysts operate by forming a transient chiral iminium ion, which then reacts with the ketene precursor in a highly controlled manner. sigmaaldrich.com Similarly, modularly designed organocatalysts, self-assembled from amino acids and cinchona alkaloid derivatives, have demonstrated the ability to control diastereoselectivity in various reactions. rsc.org

Rational Design of Substrates for Stereocontrol

The rational design of substrates is a key strategy for achieving stereocontrol in the synthesis of 3-methyl-4-phenylazetidin-2-one. By carefully selecting the substituents on both the imine and the ketene precursor, chemists can influence the steric and electronic interactions in the transition state, thereby favoring the formation of a specific stereoisomer. For example, the Staudinger [2+2]-cyclocondensation between acetoxyketene and specific epoxyimines has been shown to proceed in a highly diastereoselective manner to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. researchgate.net This high level of control is attributed to the specific steric and electronic features of the designed substrates. researchgate.net

Diastereoselective Synthesis of cis- and trans-3-Methyl-4-phenylazetidin-2-one Isomers

The synthesis of specific diastereomers, either the cis or trans isomer, of 3-methyl-4-phenylazetidin-2-one is crucial for evaluating their distinct biological properties. The stereochemical outcome of the Staudinger reaction can be steered towards either the cis or trans product by carefully controlling the reaction conditions and the nature of the reactants.

Generally, the reaction of an imine with a ketene generated from an acid chloride in the presence of a base can lead to a mixture of diastereomers. niscpr.res.in However, specific conditions can favor one isomer. For instance, imines conjugated with a carbonyl group tend to produce cis-β-lactams at room temperature, while unconjugated imines often yield trans-β-lactams at elevated temperatures. researchgate.net

In the synthesis of a series of 3-methyl-1,4-diarylazetidin-2-ones, the reaction between substituted anilines and aldehydes followed by cycloaddition with propionyl chloride in toluene (B28343) at reflux predominantly yielded the trans isomer. niscpr.res.in The stereochemistry was confirmed by the coupling constant between the H-3 and H-4 protons in the 1H NMR spectrum, with a smaller coupling constant indicating a trans relationship. niscpr.res.in In one specific case, the synthesis of 3-methyl-3-phenyl substituted β-lactam resulted in a near-equimolar mixture of cis and trans isomers, which could be separated by crystallization. tudublin.ie

The desulfurization of cis-3-alkoxy-3-phenylthioazetidin-2-ones offers another route to control the stereochemistry. Treatment with tri-n-butyltin hydride exclusively provides the cis product. researchgate.net In contrast, desulfurization with Raney nickel in acetone (B3395972) can produce a mixture of trans and cis isomers, with the trans isomer often being the major product. researchgate.net

| Reactants | Conditions | Major Isomer | Reference |

| Imine (conjugated with C=O) + Ketene | Room Temperature | cis | researchgate.net |

| Imine (unconjugated) + Ketene | 70°C | trans | researchgate.net |

| Substituted Imine + Propionyl Chloride | Toluene, Reflux | trans | niscpr.res.in |

| cis-3-Alkoxy-3-phenylthioazetidin-2-one | Tri-n-butyltin hydride | cis | researchgate.net |

| cis-3-Alkoxy-3-phenylthioazetidin-2-one | Raney Nickel, Acetone | trans | researchgate.net |

Enantioselective Synthesis Approaches to Optically Active Azetidin-2-ones

The synthesis of enantiomerically pure 3-methyl-4-phenylazetidin-2-one is of paramount importance for pharmaceutical applications. Several strategies have been developed to achieve this, primarily relying on the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

One successful approach involves the stereoselective synthesis of protected (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one. nih.govacs.orgfigshare.com This enantiopure intermediate serves as a key building block for the synthesis of more complex molecules. nih.govacs.orgfigshare.com

Enzymatic methods also provide a powerful tool for obtaining optically active azetidin-2-ones. Lipase-catalyzed ring-opening of racemic 4-phenylazetidin-2-one (B1582041) derivatives can lead to the enantioselective production of β-amino esters. researchgate.net For example, Candida antarctica lipase (B570770) B has been used to produce N-acylated methyl (R)-3-amino-3-phenylpropanoates with very high enantiomeric excess. researchgate.net

Organocatalysis has also been successfully applied to the enantioselective synthesis of β-lactams. nih.gov For instance, a one-pot sequential catalysis protocol involving enamine amination of branched aldehydes followed by nitrogen alkylation under phase-transfer conditions has been used to synthesize axially chiral hydrazides with good stereocontrol. nih.gov This highlights the potential of organocatalysis to create complex chiral molecules, including β-lactams, from simple starting materials.

| Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Stereoselective Synthesis | N/A | (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one | nih.govacs.orgfigshare.com |

| Enzymatic Resolution | Candida antarctica lipase B | (R)-β-amino ester | researchgate.net |

| Organocatalysis | Chiral organocatalyst | Enantioenriched β-lactam precursor | nih.gov |

Reactivity and Transformations of the Azetidin 2 One Ring System

Ring-Opening Reactions of Azetidin-2-ones

The strain within the four-membered ring of azetidin-2-ones is a primary driver for their reactivity, making them prone to ring-opening reactions under various conditions. rsc.orgresearchgate.net This susceptibility allows for their conversion into a range of valuable acyclic molecules.

Nucleophilic Ring Opening by Various Reagents

The carbonyl group of the β-lactam is susceptible to attack by a wide array of nucleophiles, leading to the cleavage of the amide bond and opening of the ring. This process is a fundamental transformation of the azetidin-2-one (B1220530) system. The nature of the nucleophile and the reaction conditions dictate the final product.

Common nucleophiles employed in the ring-opening of azetidin-2-ones include water, alcohols, and amines. For instance, the hydrolysis of the β-lactam ring, either under acidic or basic conditions, yields β-amino acids. The reaction with alcohols (alcoholysis) produces the corresponding β-amino esters. Similarly, aminolysis with amines results in the formation of β-amino amides.

The reactivity of the azetidin-2-one towards nucleophilic attack can be significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen can activate the lactam ring, making it more susceptible to ring-opening. researchgate.net For example, lipase-catalyzed ring-opening reactions of racemic 4-phenylazetidin-2-one (B1582041) with methanol (B129727) have shown marked differences in reactivity based on the N-protecting group. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | General Reaction |

| Water (H₂O) | β-Amino Acid | Azetidin-2-one + H₂O → β-Amino Acid |

| Alcohol (R-OH) | β-Amino Ester | Azetidin-2-one + R-OH → β-Amino Ester |

| Amine (R-NH₂) | β-Amino Amide | Azetidin-2-one + R-NH₂ → β-Amino Amide |

Metal-Catalyzed Ring Opening and its Synthetic Utility

Transformation to β-Amino Acids and Other Linear Derivatives

One of the most significant applications of azetidin-2-one chemistry is their transformation into β-amino acids and their derivatives. nih.gov These compounds are crucial components of various biologically active molecules, including peptides and pharmaceuticals. The hydrolysis of the lactam ring is the most direct route to β-amino acids.

For example, the hydrolysis of 3-methyl-4-phenylazetidin-2-one would yield 3-amino-3-phenylbutanoic acid. This transformation can be achieved under both acidic and basic conditions. Furthermore, enzymatic methods, such as the use of lipases, have been developed for the enantioselective hydrolysis of azetidin-2-ones, providing access to chiral β-amino acids and their esters. researchgate.netresearchgate.net This is particularly important for the synthesis of enantiomerically pure drugs. For instance, Candida antarctica lipase (B570770) B has been used to catalyze the ring-opening of N-acylated 4-phenylazetidin-2-ones with methanol to produce (R)-β-amino esters with high enantiomeric excess. researchgate.net

Functionalization of the Azetidin-2-one Scaffold

Beyond ring-opening reactions, the azetidin-2-one core can be chemically modified to introduce new functional groups, a process known as scaffold functionalization. This allows for the synthesis of a diverse range of substituted β-lactams with potentially new and interesting properties.

Stereoselective Alkylation and Aldol Reactions at Carbon-3 of the Ring

The C-3 position of the azetidin-2-one ring is a key site for functionalization. The protons at this position can be removed by a strong base to form an enolate, which can then react with various electrophiles.

Stereoselective alkylation of the enolate allows for the introduction of new alkyl groups at the C-3 position with control over the stereochemistry. uah.es While the presence of a methyl group at C-3 in 3-methyl-4-phenylazetidin-2-one complicates further alkylation at this position, related systems demonstrate the feasibility of such reactions. For instance, the alkylation of N-[bis(trimethylsilyl)methyl]-β-lactams can proceed with high syn-stereoselectivity. uah.es

Aldol reactions represent another important class of C-3 functionalization. wikipedia.orgmasterorganicchemistry.compressbooks.pub The enolate of an azetidin-2-one can react with an aldehyde or ketone to form a β-hydroxy-β-lactam. These reactions can also be performed stereoselectively, providing access to complex, highly functionalized β-lactam structures.

Directed C–H Functionalization of Azetidines

Directed C–H functionalization has emerged as a powerful strategy for the selective modification of organic molecules. dmaiti.com In the context of azetidines, a directing group can be used to guide a metal catalyst to a specific C–H bond, enabling its conversion to a new C-C or C-heteroatom bond. nih.govresearchgate.netacs.orgthieme-connect.comrsc.org

Research has shown that the azetidine (B1206935) ring itself can act as a directing group for the ortho-C–H functionalization of an attached aryl ring. nih.govresearchgate.net This has been demonstrated through regioselective lithiation at the ortho positions of 2-arylazetidines. nih.gov Furthermore, palladium-catalyzed C-H arylation has been used for the β-arylation of carboxylic acid derivatives and γ-arylation of amine derivatives containing an azetidine ring. acs.org

More specifically, nickel-catalyzed intramolecular C-H bond dehydrogenative cyclization of aliphatic amides bearing an 8-aminoquinoline (B160924) directing group has been used to construct β-lactams. mdpi.com The resulting product, 1-(5-methoxyquinolin-8-yl)-3-methyl-3-phenylazetidin-2-one, could then be converted to 3-methyl-3-phenylazetidin-2-one (B162944) by cleavage of the directing group. mdpi.comsnnu.edu.cn

Modifications and Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the azetidin-2-one ring is a key site for chemical modification, allowing for the synthesis of a diverse range of N-substituted derivatives. These substitutions can significantly influence the compound's properties and biological activity. The synthesis of (±) trans-3-methyl-1,4-diarylazetidin-2-ones is a prime example of N-substitution, achieved through a [2+2] cycloaddition reaction. niscpr.res.in This reaction involves reacting imines (Schiff bases) with a ketene (B1206846) generated in situ from propionyl chloride in the presence of a base like triethylamine (B128534). niscpr.res.in

The process begins with the formation of an imine from a substituted aromatic aldehyde and an aromatic amine. niscpr.res.in This imine then reacts with the ketene, proceeding through a zwitterionic intermediate that undergoes isomerization and subsequent ring closure to form the β-lactam. niscpr.res.in The choice of reactants allows for the introduction of various aryl groups at the nitrogen atom. For instance, reacting different aromatic amines with aromatic aldehydes and then with propionyl chloride has led to the synthesis of a series of twelve trans β-lactams. niscpr.res.in

The reaction conditions, such as the amount of base and reaction time, are crucial for optimizing the yield of the desired N-substituted product. niscpr.res.in For example, using 3.0 equivalents of triethylamine and a reaction time of 12 hours resulted in an optimal yield for certain derivatives. niscpr.res.in This methodology provides a versatile route to a variety of N-aryl substituted 3-methyl-4-phenylazetidin-2-ones.

Table 1: Examples of Synthesized N-Aryl Substituted 3-Methyl-4-phenylazetidin-2-one Derivatives

| Substituent on N-Phenyl Ring | Substituent on 4-Phenyl Ring | Product |

|---|---|---|

| H | H | (±) trans-3-Methyl-1,4-diphenylazetidin-2-one |

| 4-OCH₃ | H | (±) trans-1-(4-Methoxyphenyl)-3-methyl-4-phenylazetidin-2-one |

| 4-Cl | H | (±) trans-1-(4-Chlorophenyl)-3-methyl-4-phenylazetidin-2-one |

| H | 4-NO₂ | (±) trans-3-Methyl-1-phenyl-4-(4-nitrophenyl)azetidin-2-one |

This table is illustrative of the types of derivatives that can be synthesized based on the methodology described in the literature. niscpr.res.in

Understanding the Chemical Stability and Strain-Driven Reactivity of the Four-Membered Ring

The chemical behavior of the azetidin-2-one ring is largely governed by its inherent ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of the deviation of bond angles from their ideal values in the four-membered ring. wikipedia.orgnih.gov Due to this strain, β-lactams like 3-methyl-4-phenylazetidin-2-one are more susceptible to hydrolysis than their linear amide counterparts or larger, less strained lactams such as pyrrolidines (which have a ring strain of about 5.4 kcal/mol). rsc.orgwikipedia.org

The reactivity of the β-lactam ring is intrinsically linked to the geometry of the nitrogen atom. nih.gov In an ideal amide, the nitrogen atom is sp²-hybridized and trigonal planar, allowing for resonance stabilization between the nitrogen lone pair and the carbonyl group. wikipedia.org However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal, sp³-like geometry. nih.gov This reduces the amide resonance, making the carbonyl carbon more electrophilic and ketone-like, thus increasing its reactivity towards nucleophiles. wikipedia.orgnih.gov

The degree of this pyramidalization can be quantified by Woodward's parameter h, which measures the height of the trigonal pyramid defined by the nitrogen and its three adjacent atoms. wikipedia.org A higher h value corresponds to a more pyramidal nitrogen, reduced amide stability, and consequently, a more reactive β-lactam bond. wikipedia.org While monocyclic β-lactams (monobactams) have relatively low h values (0.05–0.10 Å), the inherent strain in the azetidin-2-one ring system still renders it significantly reactive. wikipedia.org

This strain-driven reactivity is not always a liability; it is a key feature that has been exploited in organic synthesis. For example, strain can drive rearrangements of the β-lactam ring to form other heterocyclic structures. researchgate.net However, the strain also introduces potential stability issues. For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov Despite this inherent reactivity, simple β-lactam structures can exhibit good chemical stability, making them valuable scaffolds in medicinal chemistry. researchgate.net The stability of the azetidin-2-one ring is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, providing a unique balance of stability and controlled reactivity. rsc.orgresearchgate.net

Table 2: Ring Strain and Stability of Cyclic Amides

| Ring System | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity/Stability |

|---|---|---|---|

| Aziridine (B145994) (amide analogue) | 3 | ~27.7 rsc.org | High reactivity, less stable rsc.org |

| Azetidin-2-one | 4 | ~25.4 rsc.org | Strained, reactive but can be stable rsc.orgwikipedia.orgresearchgate.net |

| Pyrrolidone | 5 | ~5.4 rsc.org | Low strain, relatively unreactive rsc.org |

Advanced Structural Characterization Techniques for 3 Methyl 4 Phenylazetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 3-methyl-4-phenylazetidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous confirmation of its structure.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons, their connectivity, and the relative stereochemistry of the molecule. The spectrum of 3-methyl-4-phenylazetidin-2-one is expected to show distinct signals for the phenyl, methine, and methyl protons.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.2-7.4 ppm). The protons on the azetidin-2-one (B1220530) ring (H3 and H4) and the methyl group (at C3) resonate in the aliphatic region. Based on data from analogous structures, the following is a predicted ¹H NMR data table.

Predicted ¹H NMR Data for 3-Methyl-4-phenylazetidin-2-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | ~7.35 | Multiplet (m) | - |

| NH | ~6.1 | Broad Singlet (br s) | - |

| H4 | ~4.6 | Doublet (d) | See discussion below |

| H3 | ~3.1 | Doublet of Quartets (dq) | See discussion below |

Crucially, the vicinal coupling constant between the H3 and H4 protons (³JH3-H4) is diagnostic for the stereochemistry of the β-lactam ring. ipb.ptbeilstein-journals.org The relative orientation of the methyl and phenyl substituents is determined as either cis or trans.

Cis Isomer : The H3 and H4 protons are on the same face of the ring, resulting in a larger coupling constant, typically in the range of 5-6 Hz. ipb.ptbeilstein-journals.org

Trans Isomer : The H3 and H4 protons are on opposite faces of the ring, leading to a smaller coupling constant, generally between 0-2 Hz. ipb.ptbeilstein-journals.org

Therefore, measurement of this coupling constant allows for the definitive assignment of the diastereomer.

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and its electronic environment.

The carbonyl carbon (C2) of the β-lactam ring is characteristically deshielded and appears significantly downfield. The carbons of the phenyl ring resonate in the aromatic region, while the aliphatic carbons (C3, C4, and the methyl group) appear upfield.

Predicted ¹³C NMR Data for 3-Methyl-4-phenylazetidin-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~174 |

| C-ipso (Phenyl) | ~138 |

| C-ortho, C-meta, C-para (Phenyl) | ~126-129 |

| C4 | ~63 |

| C3 | ~55 |

The specific chemical shifts confirm the presence of the key functional groups: the amide carbonyl, the aromatic ring, and the aliphatic carbons of the core structure.

While 1D NMR provides foundational data, 2D NMR techniques are employed to resolve ambiguities and definitively map the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It would show, for instance, a cross-peak connecting the H3 proton signal to the C3 carbon signal, and the H4 proton to the C4 carbon, confirming their direct linkage.